2-Methyltetrahydrothiophene 1,1-dioxide
Description
2-Methyltetrahydrothiophene (B158808) 1,1-dioxide, also known as 2-methylsulfolane, is a sulfur-containing heterocyclic compound. Its structure features a five-membered saturated ring composed of four carbon atoms and a sulfur atom, with the sulfur atom being oxidized to a sulfone group. The presence of a methyl group at the second position of the ring distinguishes it from its parent compound, sulfolane (B150427).
Physicochemical Properties of 2-Methyltetrahydrothiophene 1,1-Dioxide
| Property | Value |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol |
| Density | ~1.05 g/cm³ |
| Melting Point | -20 °C to -10 °C |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethanol; limited solubility in water. |
The synthesis of this compound can be achieved through various methods, a common one being the oxidation of 2-methyltetrahydrothiophene. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide in the presence of an acid catalyst.
Cyclic sulfones, or sulfolanes, are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') incorporated into a ring structure. These compounds are of significant interest to organic chemists due to their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The sulfone group is a strong hydrogen bond acceptor, which allows these molecules to interact with various biological targets.
This compound fits within this class as a five-membered cyclic sulfone. The five-membered ring structure is conformationally flexible, and the presence of the methyl group introduces chirality and steric factors that can influence its reactivity and physical properties compared to the unsubstituted sulfolane. The conformational analysis of such five-membered rings is a subject of interest in chemistry, with structures often existing in twist or envelope forms. The specific conformation of this compound can affect its interactions in chemical reactions.
The significance of this compound in modern organic and catalytic chemistry stems from its properties as a polar aprotic solvent and its potential as a versatile synthetic intermediate. Polar aprotic solvents are crucial for a wide range of chemical reactions, and sulfolane-type compounds are known for their high thermal stability and ability to dissolve a variety of organic and inorganic compounds.
While specific, named reactions where this compound acts as a primary reactant or catalyst are not extensively documented in readily available literature, its role as a solvent is noteworthy. For instance, sulfolane has been utilized as a reaction medium in the selective synthesis of mono and bis-aryl-2-methyl-6-fluoro-indoles. semanticscholar.org The methyl substitution in this compound can modify its solvent properties, such as its boiling point and viscosity, potentially offering advantages over unsubstituted sulfolane in certain applications.
Furthermore, cyclic sulfones, in general, are valuable precursors in organic synthesis. They can undergo reactions such as Ramberg-Bäcklund reactions to form cyclic olefins and can be used as masked dienes in Diels-Alder reactions. While detailed research on the specific reactivity of this compound in these transformations is an area for further investigation, the foundational chemistry of cyclic sulfones suggests its potential as a useful building block.
Current research interest in this compound and related cyclic sulfones is increasingly directed towards green chemistry and advanced materials science. The push for more environmentally benign chemical processes has led to the exploration of safer and more sustainable solvents. Analogous compounds, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, are being investigated as green alternatives to conventional solvents. mdpi.com This trend suggests a promising research avenue for this compound, particularly if bio-based production routes can be developed.
In the realm of advanced materials, sulfolane and its derivatives are being explored for their potential use in energy storage devices. Sulfolane-based electrolytes are being investigated for lithium-ion batteries due to their high thermal and electrochemical stability. rsc.org The introduction of a methyl group, as in this compound, could influence the electrolyte's properties, such as its ionic conductivity and its interaction with electrode materials. Research in this area is focused on developing safer and more efficient electrolytes for next-generation batteries.
Another area of focus is the use of cyclic sulfones in polymer chemistry. Polysulfones are a class of high-performance thermoplastics, and research is ongoing into new methods of synthesizing these polymers. The radical ring-opening polymerization of cyclic sulfolane derivatives is one such area of investigation. mdpi.com While this research is still in its early stages, it opens up possibilities for the use of compounds like this compound as monomers for novel polymers with potentially unique properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1003-46-9 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
2-methylthiolane 1,1-dioxide |
InChI |
InChI=1S/C5H10O2S/c1-5-3-2-4-8(5,6)7/h5H,2-4H2,1H3 |
InChI Key |
PPDFQRAASCRJAH-UHFFFAOYSA-N |
SMILES |
CC1CCCS1(=O)=O |
Canonical SMILES |
CC1CCCS1(=O)=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methyltetrahydrothiophene 1,1 Dioxide and Its Analogues
Stereoselective Synthesis of 2-Methyltetrahydrothiophene (B158808) 1,1-Dioxide
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing compounds with specific biological or material properties. The stereoselective synthesis of the 2-methyltetrahydrothiophene core can be approached through several advanced strategies before the final oxidation to the sulfone.
The direct functionalization of C-H bonds is a powerful tool for ring formation, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. Asymmetric intramolecular alkylation via catalytic C-H bond activation represents a cutting-edge strategy to assemble cyclic structures like the dihydrobenzofuran core of certain natural products. nih.gov This principle can be conceptually applied to the synthesis of the 2-methyltetrahydrothiophene ring. The strategy involves a chiral catalyst that directs the formation of a new carbon-carbon bond between a suitable tethered alkyl group and a C-H bond on the sulfur-containing chain, thereby constructing the five-membered ring with high enantioselectivity.
Cycloaddition reactions are highly effective for rapidly building molecular complexity and controlling stereochemistry. The [3+2] cycloaddition of thiocarbonyl ylides with various alkenes is a prominent method for synthesizing dihydro- and tetrahydrothiophene (B86538) products. acs.org This approach allows for the simultaneous formation of two vicinal carbon-carbon bonds with a high degree of regioselectivity. acs.org The resulting functionalized tetrahydrothiophenes can serve as versatile intermediates. The diastereoselectivity of these reactions is often high, particularly when using chiral auxiliaries or catalysts. acs.org Organocatalytic domino reactions, such as Michael-aldol sequences, provide another powerful route to optically active and highly functionalized tetrahydrothiophenes with excellent enantioselectivities, often exceeding 96% ee. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield (%) |
| Thiocarbonyl Ylide | (R)-Carvone | High Pressure | Substituted Tetrahydrothiophene | Low | - | - |
| Thiocarbonyl Ylide | (Z)-Alkene | Thermal | Tetrahydrothiophene Adduct | Single Diastereomer | - | 33 |
| α,β-Unsaturated Aldehyde | Mercapto-aldehyde | Proline Derivative (Organocatalyst) | Tetrahydrothiophene Carbaldehyde | >20:1 | up to 96% | Good |
| α,β-Unsaturated Ketone | Mercapto-ketone | Cinchona Alkaloid (Organocatalyst) | (Tetrahydrothiophen-2-yl)phenyl methanone | >20:1 | up to 94% | Good |
This table presents representative data synthesized from findings on cycloaddition and domino reactions for forming tetrahydrothiophene rings. acs.orgnih.gov
Once the 2-methyltetrahydrothiophene ring is formed, the final step is the oxidation of the sulfide (B99878) to a sulfone. This transformation is a key step in the synthesis of 2-Methyltetrahydrothiophene 1,1-dioxide. The oxidation of sulfur-containing compounds to their corresponding sulfoxides and ultimately to sulfones is a well-established process. researchgate.net Common oxidizing agents such as hydrogen peroxide are effective for this transformation. nih.gov The oxidation process does not typically affect the stereocenters already established in the ring, thus preserving the stereochemical integrity of the molecule. The reaction proceeds from the thiophene (B33073) derivative to an intermediate sulfoxide (B87167) (thiophene-1-oxide) and then to the final sulfone (thiophene-1,1-dioxide). researchgate.net
Synthesis of Chiral this compound Derivatives
The synthesis of chiral, non-racemic derivatives is of significant interest. Chirality can be introduced at various stages of the synthesis. One approach involves using chiral starting materials, such as optically active thiophene precursors that are then elaborated into the final target. nih.gov For instance, polyhydroxylated tetrahydrothiophene derivatives have been synthesized from chiral mannitol (B672) derivatives. rsc.org
Another powerful strategy is asymmetric catalysis, where a chiral catalyst directs the formation of the desired enantiomer from achiral starting materials. As previously mentioned, organocatalytic domino reactions are highly effective in producing enantiomerically enriched tetrahydrothiophenes. nih.gov Similarly, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been developed to catalyze asymmetric sulfa-Michael additions, which can be a key step in building the chiral thiophene backbone with high enantiopurity (up to 96% ee). nih.gov These chiral tetrahydrothiophene sulfides can then be oxidized to the corresponding chiral this compound derivatives.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. derpharmachemica.com In the context of synthesizing this compound, these principles can be applied in several ways.
One major focus is the use of greener solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, is considered a green alternative to conventional ethereal solvents like tetrahydrofuran (B95107) (THF) and chlorinated solvents. researchgate.net Its favorable properties, such as lower volatility and low water solubility, make it an attractive medium for synthesis. researchgate.net The development of solvent-free reactions or reactions in aqueous media also represents a significant advancement. researchgate.net
Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry because it reduces waste. The development of metal-free photochemical systems for oxidative processes, for example, offers a greener alternative to traditional heavy-metal-based oxidation methods. rsc.org Multi-component reactions, such as the Gewald reaction for synthesizing 2-aminothiophenes, exemplify an efficient and atom-economical approach by combining multiple starting materials in a single step, thereby reducing the number of synthetic operations and potential waste streams. derpharmachemica.com
| Traditional Solvent | Green Alternative | Key Advantages of Green Alternative |
| Dichloromethane (B109758) (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower volatility, low water solubility |
| Toluene | p-Cymene | Bio-based (from citrus), high boiling point |
| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, more stable to acids/bases |
| Benzene | No Solvent (Neat/Solid-state) | Eliminates solvent waste, potential for lower energy use |
This table compares common traditional solvents with greener alternatives relevant to organic synthesis. researchgate.net
Mechanistic Investigations and Reaction Pathways of 2 Methyltetrahydrothiophene 1,1 Dioxide
Exploration of Functional Group Reactivity in 2-Methyltetrahydrothiophene (B158808) 1,1-Dioxide Derivatives
The reactivity of functional groups in derivatives of 2-methyltetrahydrothiophene 1,1-dioxide is a subject of considerable interest in synthetic chemistry. The sulfone group, being strongly electron-withdrawing, significantly influences the reactivity of adjacent and nearby functional groups. This electronic effect can hinder electrophilic attack on the molecule. vt.edu
The synthesis of various derivatives often starts from precursors like 2,5-dihydrothiophene (B159602) 1,1-dioxide, which can be isomerized to 2,3-dihydrothiophene (B74016) 1,1-dioxide. vt.edu The differing positions of the double bond in these isomers, either conjugated with the sulfone group or not, lead to distinct chemical properties and reactivities. vt.edu For instance, the synthesis of 2-vinylsulfolane has been achieved through a multi-step process, and its subsequent radical ring-opening polymerization has been explored to create polymers with unsaturated groups in their main chain. mdpi.com
Furthermore, methods have been developed for synthesizing sulfolanes fused with other heterocyclic rings, such as oxazolidin-2-one and morpholin-2-one (B1368128) fragments. researchgate.netresearchgate.net The reactivity of isomeric amino alcohols in the sulfolane (B150427) series towards various cyclizing agents has been studied, revealing that the stereochemistry (cis- or trans-) of the amino alcohol dictates the reaction outcome, leading to either fused heterocyclic systems or open-chain derivatives. researchgate.net The sulfolane moiety is also being increasingly utilized as a structural component in the development of molecules for biological applications. researchgate.net
Reaction Mechanisms in Hydrodesulfurization Processes Involving Tetrahydrothiophenes
Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum products, and understanding the reaction mechanisms of sulfur-containing compounds like tetrahydrothiophenes is essential for optimizing this process. berkeley.edu The HDS of thiophenic compounds generally proceeds through two primary pathways: direct desulfurization (DDS) and hydrogenation (HYD). berkeley.edu
The process is typically carried out at high temperatures and pressures using catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on materials like alumina (B75360) or silica. cdnsciencepub.commdpi.com The active sites on these catalysts are crucial for the various reaction steps, including hydrogenation, C-S bond scission, and isomerization. cdnsciencepub.com
C-S Bond Scission Pathways and Energetics
Studies suggest that C-S bond cleavage occurs in species with partial unsaturation, meaning they have a hydrogen content between that of thiophene (B33073) and tetrahydrothiophene (B86538). berkeley.eduresearchgate.net For a saturated heterocycle like tetrahydrothiophene, some degree of dehydrogenation may be necessary to weaken the C-S bond before cleavage can occur. researchgate.net This is analogous to C-C and C-O bond cleavage in alkanes and alcohols, where the removal of hydrogen atoms facilitates bond scission. researchgate.net
The introduction of oxygen atoms onto the carbon adjacent to the sulfur or onto the sulfur atom itself can also weaken the C-S bond, making it more susceptible to cleavage. nih.gov In computational studies, the energy barriers for C-S bond scission have been calculated, indicating that these steps are often the most endothermic and are likely rate-limiting. tue.nl The energetics of these pathways are highly dependent on the catalyst surface and the specific intermediates involved. researchgate.net
Hydrogenation Mechanisms in Sulfur-Containing Heterocycles
Once formed, THT can undergo further reactions. The primary pathway for THT is desulfurization through C-S bond cleavage. cdnsciencepub.com However, the hydrogenation of intermediates is also a significant part of the reaction network. For example, after the initial C-S bond cleavage of THT, unsaturated C4 hydrocarbons like butadiene and butenes are formed. These are then subsequently hydrogenated to butane. berkeley.edumdpi.com
Density functional theory (DFT) calculations have been employed to investigate the hydrogenation of thiophene on various catalyst surfaces. These studies have identified favorable reaction pathways and have shown that the formation of tetrahydrothiophene can be both thermochemically and kinetically facile under certain conditions. rsc.orgresearchgate.net The selectivity towards hydrogenation versus direct desulfurization is influenced by factors such as the catalyst composition, reaction temperature, and hydrogen pressure. berkeley.eduresearchgate.net
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
This compound, commonly known as sulfolane when unsubstituted, is a highly stable and polar aprotic solvent. acs.org Its chemical properties make it an excellent medium for a variety of chemical reactions. gs-chemical.com Sulfolane is particularly useful in reactions requiring anhydrous and polar conditions, such as Friedel-Crafts alkylations and olefin isomerizations. gs-chemical.com Its ability to solvate cations strongly enhances the nucleophilicity of the corresponding anions, making it beneficial for reactions like halo-exchange for the formation of fluoroaromatic compounds. acs.org
Beyond its role as a solvent, sulfolane and its derivatives can also act as substrates in catalytic transformations. For example, the radical ring-opening polymerization of 2-vinylsulfolane has been investigated. mdpi.com In the field of organometallic chemistry, sulfur-containing compounds are increasingly used due to their thermodynamic stability and dynamic activity in cross-coupling reactions. rsc.org While specific examples of this compound as a ligand are less common in the literature, the broader class of sulfur-containing heterocycles has been explored for this purpose.
The stability of the sulfolane ring system also makes it a useful structural motif in medicinal chemistry. researchgate.net However, at high temperatures, sulfolane can degrade into acidic byproducts, which necessitates regeneration processes in industrial applications. wikipedia.org
Isomerization and Rearrangement Mechanisms of Substituted Tetrahydrothiophene 1,1-Dioxides
Substituted tetrahydrothiophene 1,1-dioxides can undergo isomerization and rearrangement reactions, often influenced by the presence of functional groups and reaction conditions. A key example is the base-catalyzed isomerization of 2,5-dihydrothiophene 1,1-dioxide to the thermodynamically more stable 2,3-dihydrothiophene 1,1-dioxide. vt.edu This rearrangement is significant because it moves the double bond into conjugation with the electron-withdrawing sulfone group, which alters the molecule's reactivity. vt.edu
The sulfone group's powerful electron-withdrawing nature plays a crucial role in these transformations by influencing the acidity of adjacent protons and the stability of intermediates. While detailed mechanistic studies on the isomerization of this compound itself are not extensively documented in the provided search results, the principles governing the isomerization of related unsaturated sulfones provide a basis for understanding potential rearrangements.
Kinetic Studies and Reaction Rate Determination for this compound Reactions
Kinetic studies of reactions involving tetrahydrothiophene and its derivatives are fundamental to understanding their reaction mechanisms and optimizing industrial processes like hydrodesulfurization (HDS). In the HDS of thiophene, it has been observed that tetrahydrothiophene reacts more rapidly than thiophene itself. cdnsciencepub.com The reaction of thiophene is often assumed to be first-order, and kinetic equations have been developed to model the reaction network and estimate individual rate constants. cdnsciencepub.com
Detailed kinetic studies of thiophene HDS over various carbon-supported transition metal sulfide (B99878) catalysts have shown that partially hydrogenated intermediates, such as dihydrothiophenes and tetrahydrothiophene, are important in the reaction mechanism. tue.nl The reaction orders with respect to thiophene suggest that C-S bond cleavage is the rate-limiting step for most catalysts. tue.nl
For the oxidation of thiophene derivatives to their corresponding sulfoxides and sulfones, kinetic studies have been performed to determine the rate constants for each step. researchgate.net For example, in the oxidation of benzothiophene (B83047), the rate constant for the conversion of the sulfoxide (B87167) to the sulfone is much greater than that for the initial oxidation of the thiophene derivative. researchgate.net Activation parameters, such as enthalpy and entropy of activation, have also been calculated from variable temperature studies, providing deeper insight into the reaction mechanism. researchgate.net
Interactive Data Table: Apparent Activation Energies in Thiophene HDS
This table presents the apparent activation energies for the hydrodesulfurization of thiophene over different carbon-supported transition metal sulfide catalysts. The data highlights how catalyst composition influences the energy barrier for the reaction.
| Catalyst | Apparent Activation Energy (kJ/mol) | Temperature Range (K) |
| Mo/C | 81 | 573-673 |
| Co/C | 74 | 573-673 |
| Rh/C | 69 | 573-623 |
| CoMo/C | 47 | 573-623 |
| CoMo/C | 25 | 623-673 |
Data sourced from a kinetic study of thiophene hydrodesulfurization. tue.nl
Interactive Data Table: Kinetic Parameters for Benzothiophene Oxidation
This table shows the activation parameters for the stepwise oxidation of benzothiophene (BT) to its sulfoxide (BTO) and sulfone (BTO2) using a [Cp*2W2O5] catalyst. These parameters provide insight into the transition states of the oxidation reactions.
| Reaction Step | ΔH‡ (kcal/mol) | ΔS‡ (eu) |
| BT to BTO | 11.4 (±0.5) | -26.1 (±1.6) |
| BTO to BTO2 | 10.8 (±0.5) | -21.8 (±1.6) |
Data from a kinetic study on the oxidation of thiophene derivatives. researchgate.net
Mechanistic Insights from Isotopic Labeling Studies
A comprehensive review of scientific literature indicates that specific mechanistic studies employing isotopic labeling directly on this compound have not been extensively reported. Isotopic labeling is a powerful technique used to trace the movement of atoms through chemical reactions, providing profound insights into reaction pathways and transition states. chem-station.comnih.gov This is often achieved by replacing specific atoms within a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), and then monitoring the position of these labels in the reaction products. chemrxiv.org
While direct studies on this compound are not available, the principles of isotopic labeling can be applied to hypothesize how its reaction mechanisms, such as thermal decomposition (thermolysis) or rearrangements, could be investigated. For instance, in the study of related sulfone chemistries, deuterium labeling is a common method to determine kinetic isotope effects (KIE). chem-station.com A significant KIE, where a C-H bond breaks slower than a C-D bond, can provide evidence for C-H bond cleavage in the rate-determining step of a reaction.
In the context of the thermal decomposition of sulfones, which typically involves the extrusion of sulfur dioxide (SO₂), isotopic labeling of the oxygen or sulfur atoms in the sulfonyl group could provide definitive evidence about the mechanism of this elimination. For example, studies on the hydrolysis of sulfate (B86663) esters have utilized ³⁴S and ¹⁸O kinetic isotope effects to distinguish between associative and dissociative mechanisms. nih.gov
Table 3.6.1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound
| Isotope Label | Position of Label in Reactant | Potential Reaction to Study | Mechanistic Question to Address |
| Deuterium (²H) | At the methyl group (C-CH₃) | Thermolysis | Involvement of the methyl group in hydrogen transfer or rearrangement steps. |
| Deuterium (²H) | On the tetrahydrothiophene ring | Thermolysis, Rearrangement | Participation of specific ring C-H bonds in the rate-determining step (Kinetic Isotope Effect). |
| Carbon-13 (¹³C) | At the methyl group | Thermolysis, Rearrangement | Tracking the fate of the methyl carbon to determine skeletal rearrangement pathways. |
| Oxygen-18 (¹⁸O) | In the sulfonyl group (SO₂) | Thermolysis (SO₂ extrusion) | Elucidating the stereochemistry and concertedness of the SO₂ elimination. |
| Sulfur-34 (³⁴S) | In the sulfonyl group (SO₂) | Thermolysis (SO₂ extrusion) | Investigating the kinetics of the C-S bond cleavage. nih.gov |
The data in the table above is hypothetical and illustrates the types of experiments that could be conducted to gain mechanistic insights. The absence of published research in this specific area means that detailed findings and data tables based on experimental results for this compound cannot be presented. The application of these established isotopic labeling techniques would be a valuable avenue for future research to fully understand the chemical behavior of this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyltetrahydrothiophene 1,1 Dioxide
High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and dynamic behavior of molecules in solution. auremn.org.brnih.gov For 2-Methyltetrahydrothiophene (B158808) 1,1-dioxide, NMR techniques are crucial for understanding the puckering of the five-membered sulfolane (B150427) ring and the orientation of the methyl substituent.
The five-membered ring of sulfolane and its derivatives is not planar and undergoes rapid conformational exchange between twisted (C₂) and envelope (Cₛ) forms. The presence of the methyl group at the C2 position in 2-Methyltetrahydrothiophene 1,1-dioxide introduces additional complexity, leading to the possibility of different diastereomeric conformers. The analysis of coupling constants and chemical shifts in ¹H and ¹³C NMR spectra provides averaged information about the predominant conformation in solution.
To unravel the complex spin systems and establish through-bond and through-space connectivities in this compound, a variety of multi-dimensional NMR experiments are employed.
Double Pulsed Field Gradient Spin Echo (DPFGSE) Total Correlation Spectroscopy (TOCSY): This technique is instrumental in identifying all protons within a coupled spin system. For this compound, a TOCSY experiment would reveal the correlations between the methyl protons and the protons on the tetrahydrothiophene (B86538) ring, helping to assign the complex multiplets observed in the 1D spectrum.
Correlation Spectroscopy Double-Quantum Filtered (COSY DQF): COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds. The Double-Quantum Filtered variant helps to suppress strong diagonal peaks and singlets, providing cleaner cross-peaks that are easier to interpret. In the context of this compound, COSY DQF would be used to map the J-coupling network between the protons on the ring, aiding in the determination of their relative stereochemistry.
The application of these techniques, often in viscous solvents like sulfolane/water or sulfolane/DMSO-d₆ mixtures to slow down molecular tumbling and enhance spin diffusion, allows for a detailed conformational analysis. acs.org
| NMR Technique | Information Obtained for this compound |
| DPFGSE TOCSY | Identification of all protons within the ring and methyl group spin systems. |
| COSY DQF | Mapping of two- and three-bond proton-proton couplings within the ring. |
| HMQC | Correlation of each proton with its directly attached carbon atom. |
| HMBC | Establishing long-range (2-4 bond) correlations between protons and carbons. |
X-ray Crystallography for Solid-State Molecular Structure Determination
For instance, the crystal structures of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide reveal that both adopt twisted conformations in the solid state. researchgate.net In contrast, the unsaturated analogues, 2,5-dihydrothiophene (B159602) 1,1-dioxide and 2,3-dihydrothiophene (B74016) 1,1-dioxide, exhibit perfectly planar rings. researchgate.net This suggests that the saturated ring of this compound is also likely to adopt a non-planar, twisted conformation in the crystalline phase to alleviate steric strain. The precise conformation and packing in the crystal lattice will be influenced by intermolecular interactions, such as C-H···O hydrogen bonds. researchgate.net
| Compound | Ring Conformation in Solid State | Space Group |
| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | Twisted | P2₁/c |
| 2,3-Dibromotetrahydrothiophene 1,1-dioxide | Twisted | Pbca |
| 2,5-Dihydrothiophene 1,1-dioxide | Planar | Pnma |
| 2,3-Dihydrothiophene 1,1-dioxide | Planar | Pnma |
Gas-Phase Electron Diffraction for Investigating Molecular Conformation
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the solid or liquid states. wikipedia.org The technique involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. This analysis provides information about the equilibrium bond lengths, bond angles, and torsional angles of the molecule.
While no specific GED data for this compound was found, the principles of the technique can be applied to understand its likely gas-phase structure. The random orientation of molecules in the gas phase means that the diffraction data is one-dimensional, which can make complete structural determination challenging for more complex molecules. wikipedia.org However, by combining experimental GED data with high-level quantum mechanical calculations, a reliable model of the molecular geometry can be obtained. For the parent compound, sulfolane, and its derivatives, GED would be expected to reveal a puckered ring conformation, likely a twist or envelope form, similar to what is observed in solution and predicted by theoretical calculations.
Mass Spectrometry-Based Methods for Mechanistic Elucidation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.ukmiamioh.edu For this compound, electron impact (EI) ionization would likely be used, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species.
The mass spectrum of the parent compound, sulfolane (C₄H₈O₂S), shows a molecular ion at m/z 120. researchgate.net Key fragment ions are observed at m/z 56, corresponding to the loss of SO₂, and m/z 41. researchgate.net For this compound (C₅H₁₀O₂S), the molecular ion would be expected at m/z 134. Based on the fragmentation of sulfolane, the following fragmentation pathways can be proposed for this compound:
Loss of SO₂: A major fragmentation pathway would likely involve the extrusion of sulfur dioxide, leading to a fragment ion at m/z 70 (M - 64).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom could lead to various fragment ions.
Loss of the methyl group: Fragmentation involving the loss of the methyl radical (CH₃˙) would result in an ion at m/z 119 (M - 15).
Tandem mass spectrometry (MS/MS) techniques can be used to further investigate the fragmentation pathways of selected precursor ions, providing more detailed structural information and aiding in mechanistic elucidation. nih.govnih.gov
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 119 | CH₃˙ |
| 70 | SO₂ |
Vibrational Spectroscopy (Infrared, Raman) for Structural and Bonding Insights
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its structure, symmetry, and bonding. nih.govmdpi.com The IR and Raman spectra of this compound are expected to be characterized by specific absorption and scattering bands corresponding to the vibrations of its functional groups.
The most prominent features in the IR spectrum of sulfolane and its derivatives are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group. chemicalbook.com These typically appear in the regions of 1120-1160 cm⁻¹ (symmetric) and 1280-1350 cm⁻¹ (asymmetric). The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region. The C-S bond stretching vibrations are generally weaker and appear at lower frequencies.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the SO₂ stretching vibrations are also visible in the Raman spectrum, the C-H and C-C stretching and bending vibrations are often more intense. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov The position and intensity of these bands can be influenced by the conformation of the five-membered ring and the presence of the methyl substituent. americanpharmaceuticalreview.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-H stretching (alkane) | 2800-3000 | Medium to Strong | Strong |
| SO₂ asymmetric stretching | 1280-1350 | Strong | Medium |
| SO₂ symmetric stretching | 1120-1160 | Strong | Medium |
| C-C stretching | 800-1200 | Weak to Medium | Medium to Strong |
| C-S stretching | 600-800 | Weak | Medium |
Computational Chemistry and Theoretical Studies on 2 Methyltetrahydrothiophene 1,1 Dioxide
Quantum Chemical Calculations (HF, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 2-Methyltetrahydrothiophene (B158808) 1,1-dioxide. wikipedia.orgunipd.it These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. wikipedia.org DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net
Studies on analogous sulfone compounds demonstrate that DFT methods, such as B3LYP, are effective in calculating electronic properties like oxidation potentials. researchgate.net The functionalization of the sulfone ring, as with the methyl group in 2-Methyltetrahydrothiophene 1,1-dioxide, influences the electronic distribution and, consequently, its chemical reactivity. Calculations reveal that the sulfone group's strong electron-withdrawing nature significantly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons.
A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Ab initio molecular orbital calculations have been reported for various cyclic and acyclic sulfones, showing good agreement with experimental data where available. researchgate.net
The five-membered tetrahydrothiophene (B86538) ring is not planar and exists in various conformations, typically described as envelope or twist forms. The presence of the methyl group at the C2 position introduces stereoisomerism and further influences the conformational preference. Computational studies on the parent compound, 2-methyltetrahydrothiophene, have shown that twist conformers are stable, and the energy barriers between different conformations can be calculated. rsc.org For the 1,1-dioxide derivative, the bulky sulfone group imposes significant steric constraints, affecting the ring's puckering and the preferred orientation of the methyl group (axial vs. equatorial). DFT calculations are used to locate the energy minima corresponding to stable conformers and to map the potential energy surface governing their interconversion.
Below is a table of typical geometric parameters for a cyclic sulfone, derived from computational studies on analogous structures.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| S=O Bond Length | 1.46 | STO-3G* |
| S-C Bond Length | 1.83 | Electron Diffraction |
| C-C Bond Length | 1.54 | Electron Diffraction |
| O=S=O Bond Angle | 118.5 | Not Specified |
| C-S-C Bond Angle | 91.7 | Electron Diffraction |
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by characterizing the structures and energies of transient species like reaction intermediates and transition states. researchgate.netresearchgate.net For reactions involving this compound, such as oxidation, reduction, or ring-opening, computational methods can map out the entire reaction pathway.
Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. nih.gov For instance, in a hydrogen abstraction reaction from a sulfone by a radical species, DFT calculations can model the transition state where the C-H bond is partially broken and the new bond with the radical is partially formed. researchgate.net The calculation involves locating a first-order saddle point on the potential energy surface, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net By comparing the energy of the transition state to that of the reactants, the activation energy barrier can be determined, providing insight into the reaction's feasibility. researchgate.net
Many chemical transformations, such as the synthesis of sulfones from sulfides or their desulfurization, are performed using catalysts. sciencedaily.combioengineer.org Computational chemistry can model these catalytic cycles to understand the role of the catalyst and determine the energetic profile of the entire process. scholaris.ca For example, the oxidation of a sulfide (B99878) to a sulfone can proceed via a Mars-van Krevelen mechanism on a metal oxide catalyst. bioengineer.orgisct.ac.jp
DFT calculations can be used to model this process:
Adsorption: The initial step involves the adsorption of the sulfide onto the catalyst surface. The adsorption energy and geometry are calculated to determine the stability of this interaction.
Reaction: The energetic pathway for the transfer of oxygen atoms from the catalyst lattice to the sulfide is computed, identifying transition states and intermediates.
Desorption: The energy required for the resulting sulfone product to desorb from the surface is calculated.
Catalyst Regeneration: The process by which the catalyst's oxygen vacancies are replenished by molecular oxygen is modeled. isct.ac.jp
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energetic profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into how the catalyst's structure and composition can be modified to improve its efficiency and selectivity. researchgate.net
Molecular Dynamics Simulations of this compound in Solvent Systems
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, such as this compound in a solvent. aip.org These simulations rely on a force field to describe the forces between atoms.
Given its structural similarity to sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide), a common solvent in high-voltage battery electrolytes, the behavior of this compound in solution is of significant interest. MD simulations of sulfolane-based electrolytes have provided deep insights into solvent structure, ion mobility, and intermolecular interactions. aip.orgacs.org Simulations show that sulfolane molecules can affect the hydrogen bond network of aqueous solutions and coordinate strongly with cations like Li+. aip.orgresearchgate.net The simulations can calculate key transport properties, which are essential for understanding the performance of electrolytes.
The following table summarizes key properties obtained from MD simulations of liquid sulfolane, which serves as a close analog for this compound.
| Property | Simulated Value (for Sulfolane) | Conditions |
|---|---|---|
| Density (kg·m⁻³) | 1284 | 303 K, 1 bar |
| Self-Diffusion Coefficient (m²·s⁻¹) | 14.72 x 10⁻¹¹ (extrapolated exp.) | 303 K |
| Li-ion Hopping Time | <1 ns | Highly Concentrated Electrolyte |
| Li–Sulfolane Coordination Lifetime | >11 ns | Highly Concentrated Electrolyte |
Force Field Development for Sulfone-Based Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. wikipedia.org For novel or specialized molecules like this compound, existing general-purpose force fields (e.g., GAFF) may not be sufficiently accurate. nih.govnih.gov Therefore, specific force fields for sulfone-based systems have been developed.
The development process typically involves:
Parameterization: Key parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic) are determined. arxiv.org
Quantum Chemical Calculations: High-level quantum mechanics calculations are performed on the molecule and its fragments to obtain data on geometry, vibrational frequencies, and interaction energies. This data serves as a target for fitting the force field parameters.
Validation: The developed force field is tested by running MD simulations and comparing the calculated macroscopic properties (e.g., density, heat of vaporization, diffusion coefficient) with experimental data. nih.gov
For sulfones, both nonpolarizable and polarizable force fields have been developed. nih.gov Polarizable force fields, which account for the redistribution of electron density in response to the local electric field, have shown improved accuracy in predicting the transport properties of sulfolane-based electrolytes. acs.org
Adsorption Behavior and Catalyst-Substrate Interactions in Heterogeneous Catalysis
Heterogeneous catalysis is crucial in many industrial processes, including hydrodesulfurization. Understanding how molecules like this compound interact with and adsorb onto catalyst surfaces is key to designing more effective catalysts. Computational methods, especially DFT, are widely used to study these phenomena at the atomic scale. researchgate.net
DFT calculations can determine the most stable adsorption sites for the molecule on a given catalyst surface (e.g., Ni(111), CoP). rsc.orgrsc.org By calculating the adsorption energy, it is possible to predict the strength of the interaction. A high negative adsorption energy typically indicates strong chemisorption, where chemical bonds are formed between the molecule and the surface. acs.org In contrast, low adsorption energies suggest weaker physisorption, governed by van der Waals forces.
Furthermore, these calculations can reveal how adsorption affects the molecule's geometry and electronic structure. For instance, the C-S bonds in a thiophene (B33073) ring might be elongated and weakened upon adsorption, facilitating their cleavage, which is the key step in desulfurization. rsc.org Analysis of the charge density difference and density of states (DOS) can elucidate the nature of the chemical bonding, showing the direction of charge transfer between the adsorbate and the catalyst surface. researchgate.net This detailed understanding of catalyst-substrate interactions is essential for explaining catalytic activity and selectivity. researchgate.net
Chemical Reactivity and Derivatization of 2 Methyltetrahydrothiophene 1,1 Dioxide
Functionalization Strategies and Synthetic Utility of Derivatives
Synthesis of Hydroxy, Amino, and Carbonyl Functionalized Derivatives
The introduction of functional groups such as hydroxyl, amino, and carbonyl moieties onto the 2-methyltetrahydrothiophene (B158808) 1,1-dioxide scaffold is a key step in the synthesis of more complex derivatives. While direct functionalization of the parent compound is challenging, several strategies have been developed for related sulfolane (B150427) systems, which can be adapted for this purpose.
One notable method for introducing a hydroxyl group involves the baker's yeast-mediated reduction of a carbonyl-functionalized precursor. For instance, the reduction of 2-acetyl-3-methyl sulfolane has been shown to produce the corresponding alcohol with excellent efficiency and high enantioselectivity (>98% ee). This biotransformation offers a mild and environmentally benign alternative to chemical reduction methods, which often result in low yields and poor diastereoselectivity.
The synthesis of amino-functionalized derivatives can be approached through the reaction of 3-alkoxysulfolanes with amines. This reaction provides a pathway to introduce amino groups onto the sulfolane ring system, which can then be further modified.
Carbonyl-functionalized derivatives of sulfolane can be synthesized through various methods. For example, the acylation of sulfolane derivatives can introduce a ketone or aldehyde functionality. These carbonyl groups can then serve as handles for further synthetic transformations, including the aforementioned reduction to alcohols or conversion to other functional groups.
Formation of Polycyclic Systems Containing 2-Methyltetrahydrothiophene 1,1-Dioxide Moieties
The rigid structure of the this compound moiety makes it an attractive building block for the synthesis of complex polycyclic systems. One effective strategy involves the fusion of heterocyclic rings onto the sulfolane backbone.
A significant development in this area is the synthesis of sulfolanes fused to oxazolidin-2-one and morpholin-2-one (B1368128) fragments. This has been achieved by studying the reactivity of cis- and trans-isomeric amino alcohols of the sulfolane series with various cyclizing agents. Specifically, the cis-isomers react with dimethyl acetylenedicarboxylate (B1228247) and triphosgene (B27547) to yield the corresponding morpholin-2-ones and oxazolidin-2-ones. In contrast, the trans-isomers tend to form open-chain aminofumarates and urea (B33335) derivatives under the same conditions. This stereospecificity highlights the importance of substrate geometry in directing the outcome of these cyclization reactions.
Another approach to polycyclic sulfones involves the use of the Diels-Alder reaction followed by ring-rearrangement metathesis (RRM). This strategy allows for the creation of tri- and tetracyclic sulfones with fused-ring systems of varying sizes. While this has been demonstrated with other sulfone systems, the principles can be applied to derivatives of this compound to access novel polycyclic architectures.
Organometallic Chemistry Involving this compound
The organometallic chemistry of this compound is an area with potential for synthetic innovation, although it remains less explored compared to other aspects of its reactivity. The sulfone group is a strong electron-withdrawing group, which influences the reactivity of adjacent carbon-hydrogen bonds. This property can be exploited in reactions involving organometallic reagents.
While specific examples involving this compound are not extensively documented, the general reactivity of sulfones with organometallic compounds provides some insight. For instance, the carbon atoms alpha to the sulfonyl group can be deprotonated by strong bases, such as organolithium reagents, to form carbanions. These carbanions can then react with various electrophiles, allowing for the introduction of a wide range of substituents. The presence of the methyl group at the 2-position would likely influence the regioselectivity of such deprotonation reactions.
Furthermore, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a structurally related ether, as a solvent in organometallic chemistry suggests that the tetrahydrothiophene (B86538) ring system is stable under many organometallic reaction conditions. This stability is crucial for its use as a scaffold in syntheses involving organometallic intermediates.
Cycloaddition and Ring-Opening Reactions
The saturated nature of the this compound ring generally precludes its direct participation as a diene or dienophile in classical cycloaddition reactions like the Diels-Alder reaction. However, unsaturated derivatives, such as sulfolenes, are well-known to participate in such reactions. The parent saturated ring can undergo ring-opening reactions under certain conditions.
Radical ring-opening polymerization of cyclic sulfolane derivatives has been investigated as a method to produce polysulfones. mdpi.comnih.gov This process involves the generation of a radical species that initiates the opening of the sulfolane ring, leading to the formation of a polymer chain. mdpi.comnih.gov While this has been studied with other sulfolane derivatives, it represents a potential pathway for the transformation of this compound into polymeric materials. mdpi.comnih.gov
The sulfolane ring is known for its high stability; however, under forcing conditions or with specific reagents, ring-opening can be achieved. For example, nucleophilic eliminative ring fission has been reported for certain sulfolane derivatives.
Applications of 2 Methyltetrahydrothiophene 1,1 Dioxide in Advanced Chemical Technologies
Role as Catalytic Precursors and Ligands in Homogeneous and Heterogeneous Catalysis
While the direct application of 2-Methyltetrahydrothiophene (B158808) 1,1-dioxide as a catalytic precursor is an area of ongoing research, the broader class of sulfur-containing organic compounds, including its non-oxidized parent molecule, plays a significant role in catalysis.
Hydrodesulfurization (HDS) is a critical catalytic process for removing sulfur from petroleum products to prevent the emission of sulfur dioxide upon combustion. wikipedia.org In the HDS of substituted thiophenes, such as 2-methylthiophene, the reaction pathway involves hydrogenation of the thiophene (B33073) ring to form an intermediate, 2-methyltetrahydrothiophene (2MTHT), before the carbon-sulfur bonds are cleaved to release the sulfur atom. researchgate.net This indicates that the saturated, non-oxidized ring structure of 2-Methyltetrahydrothiophene is a key intermediate in the desulfurization mechanism. researchgate.net The efficiency of HDS catalysts, often composed of cobalt and molybdenum sulfides, is evaluated using model compounds like thiophene to understand the reaction kinetics and mechanisms. mdpi.com
Sulfur-containing compounds can act as catalyst modifiers in various hydrogenation reactions. While high concentrations of sulfur compounds can poison noble metal catalysts, controlled amounts can improve selectivity. For instance, in the hydrogenation of quinolines, novel ruthenium-sulfur catalysts have demonstrated tolerance to multiple sulfur functionalities, including sulfones. nih.gov Furthermore, aryl sulfones have been successfully utilized as directing groups in iridium-catalyzed hydrogen isotope exchange (HIE) reactions, a process for radiolabeling organic molecules. nih.govacs.org This suggests a potential role for cyclic sulfones like 2-Methyltetrahydrothiophene 1,1-dioxide as ligands or directing groups in specialized hydrogenation and isotope labeling applications. nih.govacs.org
Advanced Solvent Applications (drawing from general sulfone research)
The sulfonyl functional group imparts a unique combination of high polarity, thermal stability, and electrochemical resistance, making sulfones attractive solvents for demanding applications. This compound, also known as 3-methylsulfolane, shares these characteristic properties with the well-studied solvent sulfolane (B150427) (tetramethylene sulfone). iieta.org
Sulfones are highly regarded as solvents for electrolytes in high-energy-density batteries, such as lithium-ion and sodium-ion batteries, due to their exceptional properties. nih.govnih.gov Their primary advantages include high oxidative stability, low flammability, and high dielectric constants. iieta.org Sulfolane-based electrolytes are known to be electrochemically stable at voltages exceeding 5 V, making them suitable for use with high-voltage cathodes. nih.govnih.gov The high flash point of sulfone solvents significantly enhances the safety of battery cells compared to conventional carbonate-based electrolytes. iieta.orgresearchgate.net Research has shown that mixing sulfolane with other solvents can overcome its high melting point and viscosity, creating electrolytes that perform well over a range of temperatures. researchgate.netripublication.com These properties make this compound a promising candidate for developing safer, high-performance electrolytes for next-generation energy storage devices. nih.gov
| Property | Advantage in Electrolytes | Source(s) |
| High Oxidative Stability | Enables compatibility with high-voltage cathodes (>5 V) | nih.govnih.gov |
| Low Flammability/High Flash Point | Enhances battery safety by reducing fire risk | iieta.orgresearchgate.net |
| High Dielectric Constant | Promotes efficient dissolution of lithium salts | iieta.org |
| Thermal Stability | Allows for stable operation at elevated temperatures | iieta.orgnih.gov |
Building Blocks for Complex Organic Molecules and Materials
Organosulfones are recognized as versatile building blocks in organic synthesis. researchgate.netdrugdiscoverynews.comsigmaaldrich.com The electron-withdrawing nature of the sulfonyl group in thiophene 1,1-dioxides makes them reactive components in various cycloaddition reactions, most notably the Diels-Alder reaction. utexas.eduresearchtrends.netresearchgate.netacs.org
In these reactions, the thiophene 1,1-dioxide can act as a potent diene, reacting with a wide range of dienophiles. utexas.edu A key feature is that the reaction is often followed by the extrusion of sulfur dioxide (SO₂), which provides a powerful driving force for the reaction and results in the formation of new, highly functionalized cyclohexadiene or aromatic ring systems. wikipedia.org This synthetic utility allows for the construction of complex molecular architectures that are foundational to pharmaceuticals and advanced materials. utexas.eduresearchgate.net The stability and ease of preparation of sulfones make them desirable starting materials for creating sp³-rich molecular scaffolds. drugdiscoverynews.com
Tracer Studies and Mechanistic Probes in Complex Systems
The unique properties of the sulfone group also lend it to use in mechanistic studies. A tandem mass spectrometry method has been developed for the specific identification of the sulfone functional group in analytes like drug metabolites. acs.org This method is based on a selective gas-phase ion/molecule reaction that is diagnostic for sulfones, allowing them to be distinguished from other functional groups. acs.org
Furthermore, the ability of the sulfone group to act as a directing group in hydrogen isotope exchange reactions makes it a valuable tool for introducing isotopic labels (deuterium or tritium) into specific positions within a molecule. acs.org These labeled compounds are indispensable as tracers in metabolism studies, environmental fate analysis, and for probing reaction mechanisms.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into 2-Methyltetrahydrothiophene (B158808) 1,1-dioxide, a member of the cyclic sulfone family, has established its foundational chemical principles and initial applications. The study of such cyclic sulfones dates back to the mid-20th century, stemming from investigations into thiophene (B33073) hydrogenation and subsequent oxidation products. evitachem.com The primary synthesis route for 2-Methyltetrahydrothiophene 1,1-dioxide is the oxidation of its precursor, 2-methyltetrahydrothiophene. This transformation is a cornerstone of its production and has been achieved using various oxidizing agents.
The molecular structure, featuring a five-membered sulfur-containing ring with a dioxide group and a methyl substituent, imparts specific physicochemical properties. These properties, particularly its nature as a polar aprotic solvent, have been a significant area of investigation. Its high boiling point and thermal stability make it a viable medium for a range of chemical reactions. evitachem.com Functionally, it has been utilized as a reactive intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. evitachem.com Furthermore, its unique structure makes it a valuable subject for mechanistic studies in organic chemistry.
Emerging Research Avenues for this compound
The future of research concerning this compound is moving towards enhancing its synthesis, expanding its applications through polymerization, and exploring its potential in advanced materials. A significant emerging trend is the development of more sustainable and efficient synthetic methodologies for sulfones in general. nih.gov This includes the exploration of photocatalytic and electrochemical methods, which align with the principles of green chemistry by often requiring milder reaction conditions. mdpi.com Innovations in catalysis, such as the use of new solid catalysts, are being investigated to facilitate the oxidation of sulfides with high selectivity at lower temperatures, which could be applied to the production of this compound. miragenews.com
Another promising research direction is the investigation of radical ring-opening polymerization of cyclic sulfone compounds, including sulfolane (B150427) derivatives. nih.gov This could lead to the creation of novel polysulfones with tailored properties. Theoretical studies, such as those using density functional theory (DFT), are also playing a crucial role in predicting the reactivity of sulfolane derivatives and guiding experimental work. nih.govnih.gov Computational studies are being employed to investigate modified versions of such molecules, for instance, fluorinated derivatives of sulfolane, to assess their potential for specialized applications like solvents in electrochemical devices. nih.gov
Interdisciplinary Research Prospects
The unique properties of this compound and related sulfones position them at the intersection of several scientific disciplines, promising significant interdisciplinary advancements. In the field of materials science , there is growing interest in developing high-performance sulfone-based polymers. futuremarketinsights.com These materials are sought after in the automotive, aerospace, and electronics industries for their thermal stability, chemical resistance, and mechanical strength. futuremarketinsights.com The development of lightweight, high-strength, and potentially bio-based sulfone polymers will require collaboration between polymer chemists, materials scientists, and engineers.
In the realm of energy storage and conversion , sulfolane and its derivatives are being studied for their potential use as components in electrolytes for batteries and supercapacitors. nih.govresearchgate.net Their high polarity and electrochemical stability are advantageous properties for such applications. This research avenue necessitates a synergistic effort between electrochemists, physical chemists, and materials engineers to design and optimize electrolyte formulations.
Furthermore, the principles of sustainable and green chemistry are increasingly influencing research into sulfone synthesis and application. nih.govmdpi.com The development of catalytic systems for cleaner production and the use of thiophene derivatives in materials for organic electronics and photovoltaics represent a convergence of organic chemistry, catalysis, and materials science with a focus on environmental sustainability. unito.it
Q & A
What are the optimal synthetic routes for 2-methyltetrahydrothiophene 1,1-dioxide, and how can purity be assessed?
Basic Research Focus
The synthesis of this compound typically involves oxidation of thiophene derivatives or elimination reactions from substituted tetrahydrothiophene precursors. For example, thiophene dioxides can be synthesized via oxidation with peracids or hydrogen peroxide in the presence of catalysts like tungsten trioxide (WO₃) . A critical step is controlling reaction conditions (e.g., pH, temperature) to minimize side products. Purity assessment often employs nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities. X-ray crystallography may also validate molecular geometry .
How do computational methods aid in understanding the conformational dynamics of this compound?
Advanced Research Focus
Quantum chemical calculations and molecular beam Fourier-transform microwave (MB-FTMW) spectroscopy have identified two stable twisted conformers of this compound in the gas phase. These methods provide rotational constants and transition-state geometries, revealing energy barriers (~5–10 kJ/mol) for interconversion between conformers . Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level align closely with experimental data, enabling predictions of isotopic effects (e.g., ³⁴S substitution) on conformational stability .
What experimental strategies resolve contradictions in reactivity between this compound and its isomers?
Advanced Research Focus
Comparative studies of α- and β-sulfone isomers (e.g., 2,3- vs. 2,5-dihydrothiophene 1,1-dioxides) reveal divergent reactivity. For instance, bromination of the β-sulfone (2,5-dihydro isomer) occurs in aprotic media, yielding 3,4-dibromo derivatives, while the α-sulfone (2,3-dihydro isomer) reacts only in aqueous conditions . Mechanistic insights from kinetic isotope effects (KIEs) and infrared (IR) spectroscopy can resolve such discrepancies by highlighting electronic and steric influences of the sulfone group’s conjugation with the double bond .
What spectroscopic techniques are most effective for characterizing sulfone derivatives like this compound?
Basic Research Focus
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects on chemical shifts (e.g., deshielding of α-methylene protons in β-sulfones) .
- IR Spectroscopy : Sulfonyl (S=O) stretching vibrations at ~1150–1300 cm⁻¹ confirm sulfone group presence .
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns (e.g., ³⁴S vs. ³²S) .
How can reaction conditions be optimized to control regioselectivity in halogenation reactions of this compound?
Advanced Research Focus
Regioselectivity in halogenation depends on solvent polarity and electronic effects. For example, bromine addition to β-sulfones favors 3,4-dibromination in aprotic solvents like dichloromethane, whereas α-sulfones require aqueous media for 2,3-dibromination . Computational modeling (e.g., frontier molecular orbital analysis) predicts reactive sites, guiding solvent and catalyst selection. Reaction optimization via Design of Experiments (DoE) can systematically vary temperature, stoichiometry, and solvent to maximize yield .
What role does the sulfone group play in modulating the biological activity of this compound derivatives?
Advanced Research Focus
The sulfone group enhances binding affinity to enzymatic targets, as seen in antiviral sulfolane derivatives . Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking reveal that sulfone oxygen atoms form hydrogen bonds with active-site residues (e.g., in hepatitis C virus polymerase) . Toxicity screening via in vitro assays (e.g., cytotoxicity in HepG2 cells) differentiates bioactive derivatives from non-selective inhibitors .
How do solvent effects influence the stability and reactivity of this compound in organic synthesis?
Basic Research Focus
Polar aprotic solvents (e.g., sulfolane) stabilize sulfone intermediates by solvating the sulfonyl group, reducing decomposition. In contrast, protic solvents may protonate reactive sites, altering reaction pathways . Solvent choice also impacts Diels-Alder reactions: sulfolane increases dienophile electrophilicity, accelerating cycloaddition .
What are the challenges in scaling up laboratory synthesis of this compound for industrial research?
Advanced Research Focus
Key challenges include:
- Catalyst Deactivation : Tungsten-based catalysts (e.g., WO₃) require regeneration after prolonged use .
- Byproduct Formation : Over-oxidation generates sulfonic acids, necessitating stepwise purification .
- Safety : Exothermic reactions with H₂O₂ demand temperature-controlled reactors .
How can Grignard reagent interactions with this compound be leveraged for novel synthetic pathways?
Advanced Research Focus
Grignard reagents react with α-hydrogens of cyclic sulfones, forming sulfinic anhydrides via radical intermediates . Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy detect transient radical species, guiding the design of cascade reactions. For example, ethylmagnesium bromide addition to 2,5-dihydrothiophene 1,1-dioxide yields sulfinic anhydrides, which can be hydrolyzed to sulfinic acids .
What computational tools are recommended for predicting the environmental fate of this compound?
Basic Research Focus
Software like EPI Suite estimates biodegradation half-lives and octanol-water partition coefficients (log P). Molecular dynamics simulations predict adsorption on soil organic matter, informing ecotoxicity risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
